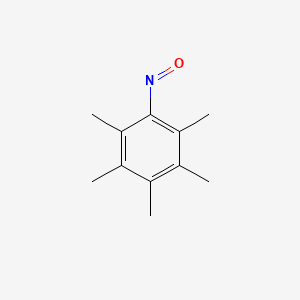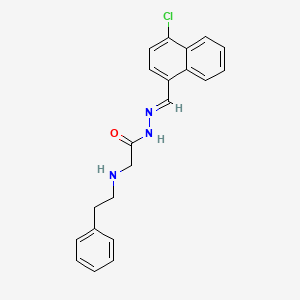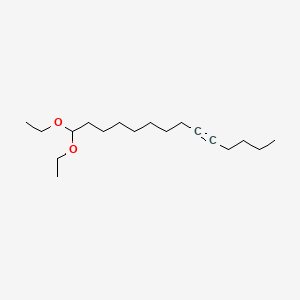
5-Tetradecyne, 14,14-diethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tetradecyne, 14,14-diethoxy-: is a chemical compound with the molecular formula C18H34O2 It is a derivative of tetradecyne, characterized by the presence of two ethoxy groups at the 14th carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tetradecyne, 14,14-diethoxy- typically involves the following steps:
Starting Material: The synthesis begins with tetradecyne, a 14-carbon alkyne.
Purification: The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5-Tetradecyne, 14,14-diethoxy- may involve large-scale ethoxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Tetradecyne, 14,14-diethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium hydride (NaH) can be used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Results in the formation of new compounds with different functional groups replacing the ethoxy groups.
Applications De Recherche Scientifique
5-Tetradecyne, 14,14-diethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Tetradecyne, 14,14-diethoxy- involves its interaction with molecular targets and pathways within biological systems. The compound’s alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Tetradecyne: A simpler alkyne with no ethoxy groups.
5-Tetradecyne: The parent compound without the ethoxy substitutions.
14,14-Diethoxy-5-hexadecene: A similar compound with a longer carbon chain.
Uniqueness
5-Tetradecyne, 14,14-diethoxy- is unique due to the presence of ethoxy groups at the 14th carbon position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural modification can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
71393-98-1 |
|---|---|
Formule moléculaire |
C18H34O2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
14,14-diethoxytetradec-5-yne |
InChI |
InChI=1S/C18H34O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19-5-2)20-6-3/h18H,4-8,11-17H2,1-3H3 |
Clé InChI |
MTYYGJUTUGANQB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CCCCCCCCC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



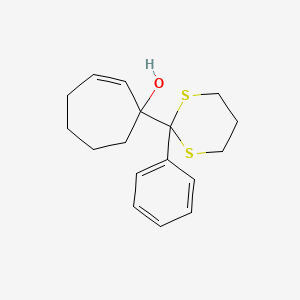
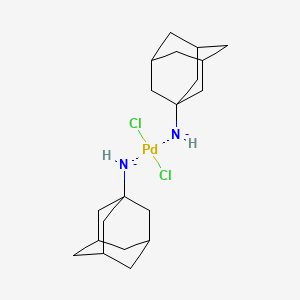
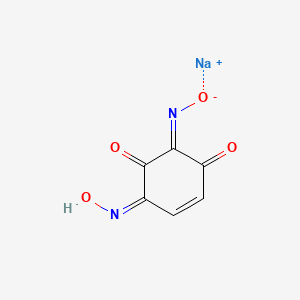
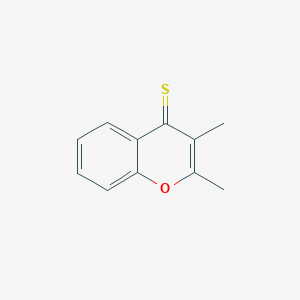
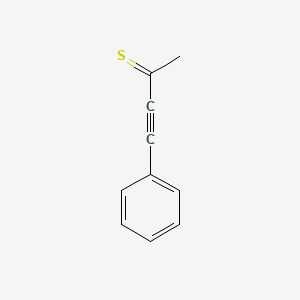
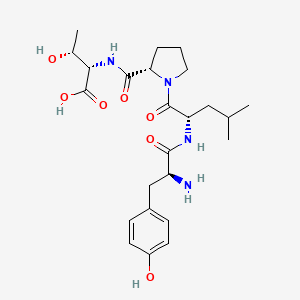
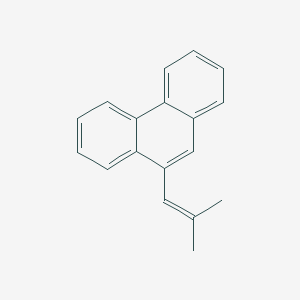
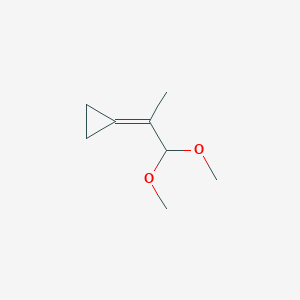
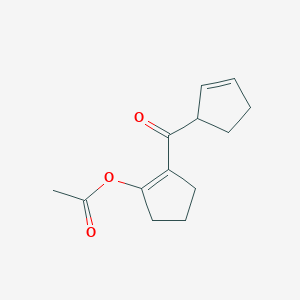
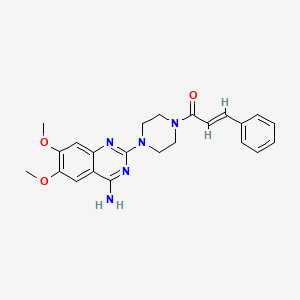
![(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone](/img/structure/B14473684.png)
